![molecular formula C12H8N2O2 B14270040 [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 138248-71-2](/img/structure/B14270040.png)
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound that features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-acetyl-3-hydroxybenzaldehyde and malononitrile. This reaction typically requires a base catalyst such as piperidine and is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-oxophenylmethylidenepropanedinitrile.
Reduction: Formation of [(4-acetyl-3-hydroxyphenyl)methylidene]propanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be compared with other similar compounds such as:
[(4-Acetyl-3-hydroxyphenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
[(4-Acetyl-3-hydroxyphenyl)methylidene]acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
138248-71-2 |
|---|---|
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-[(4-acetyl-3-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)11-3-2-9(5-12(11)16)4-10(6-13)7-14/h2-5,16H,1H3 |
InChI-Schlüssel |
MTAGNLGMXJGTGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)C=C(C#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


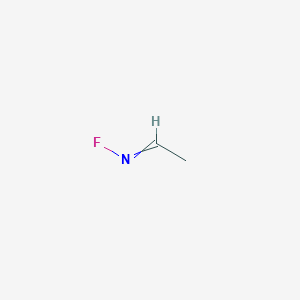
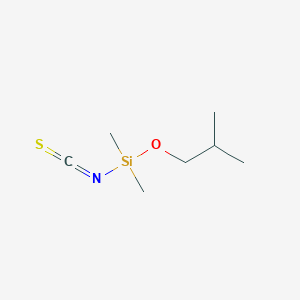
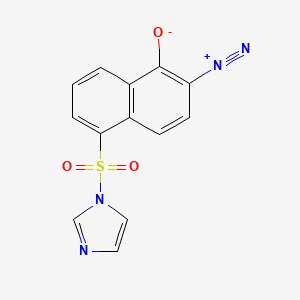
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
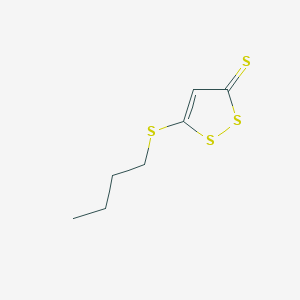
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
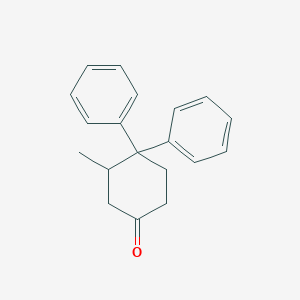
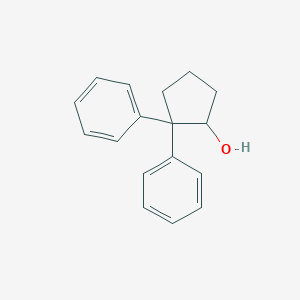
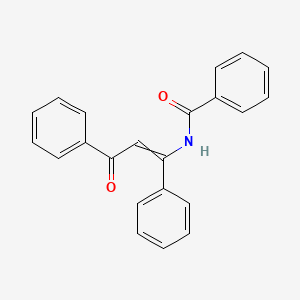
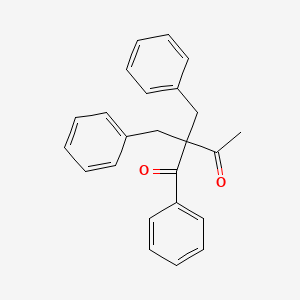
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


